4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Description
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide ring and a 2-(2-methoxyphenoxy)ethylamine moiety attached via an amide bond. Benzamide derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as antiarrhythmics, enzyme inhibitors, and receptor modulators .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-14-24-18-8-6-5-7-17(18)23-4/h5-12H,13-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLWAHNRJMDIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-tert-butylbenzoic acid with 2-(2-methoxyphenoxy)ethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting variations in substituents and their impact on molecular properties:
†Estimated based on structural similarity.
Key Observations:
- Substituent Position: The 2-methoxy group on the phenoxy ring (target compound) introduces steric hindrance and electronic effects distinct from 4-methoxy () or 2-fluoro () analogs.
- Thermal Stability: Quinoline derivatives () exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions due to planar aromatic systems.
Physicochemical and Pharmacokinetic Properties
Solubility and logP
- The target compound’s logP (~4.8) is comparable to its 2-fluoro analog (4.89, ), indicating moderate lipophilicity suitable for oral bioavailability.
- Substitution with polar groups (e.g., quinoline in G19, ) may reduce logP but improve aqueous solubility.
Hydrogen Bonding and Polar Surface Area (PSA)
- The 2-methoxyphenoxy group contributes to hydrogen bond acceptor capacity (PSA ~32 Ų, similar to ), critical for target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
